5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylidene group attached to a thioxodihydropyrimidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 4-(2-bromoethoxy)benzaldehyde with a suitable thioxodihydropyrimidine precursor. One common method is the sonochemical synthesis, which uses ultrasonic irradiation to promote the reaction in aqueous ethanol . This method is considered green and efficient, as it reduces the use of hazardous organic solvents and minimizes impurities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sonochemistry can be applied to scale up the synthesis. The use of organocatalysts and environmentally friendly solvents would be crucial in developing an industrial process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the benzylidene group.
Cycloaddition: It can undergo cycloaddition reactions, forming new heterocyclic structures.
Substitution: The bromoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition: Reagents like dienes or azides can be used, often requiring a catalyst or heat.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with an amine could yield an imine derivative, while cycloaddition with a diene could form a new heterocyclic compound.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound could be used in the synthesis of advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not well-documented. its structure suggests that it could interact with biological targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H11BrN2O3S |
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Molecular Weight |
355.21 g/mol |
IUPAC Name |
5-[[4-(2-bromoethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H11BrN2O3S/c14-5-6-19-9-3-1-8(2-4-9)7-10-11(17)15-13(20)16-12(10)18/h1-4,7H,5-6H2,(H2,15,16,17,18,20) |
InChI Key |
MLZAVXOTHINCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OCCBr |
Origin of Product |
United States |
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